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Biological Background & Assay Rationale

The transcription factor N-Myc is a key driver in neuroblastoma, and its stability is critically regulated by its

interaction with the kinase AURKA. Binding to AURKA prevents N-Myc's ubiquitination and subsequent

proteasomal degradation, leading to elevated levels that promote tumor progression [1].

PHA-680626 is an orthosteric inhibitor of AURKA that also exhibits amphosteric properties. This means it

not only inhibits the kinase's enzymatic activity (orthosteric inhibition) but also induces a conformational

change in the kinase's activation loop. This change destabilizes the AURKA/N-Myc protein-protein

interaction, leading to N-Myc degradation [1]. The following diagram illustrates this mechanism and the

basis of the SPR competition assay.

Diagram 1: PHA-680626 disrupts the stabilizing AURKA/N-Myc complex, leading to N-Myc degradation.

SPR Competition Assay: Core Principle

An SPR competition assay is an indirect method used to quantify the binding affinity ((K_D)) of a molecule

of interest (here, PHA-680626 for AURKA) by measuring how it inhibits the binding of a primary target to a

known third-party binder [2] [3].

For this specific application:
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A (Primary Target): AURKA kinase domain in solution.

B (Molecule of Interest): PHA-680626 in solution.
C (Known Binder): The N-Myc interacting region (Myc-AIR, residues 61-89) immobilized on the

sensor chip [1].

As the concentration of PHA-680626 (B) increases, it binds to AURKA (A) in solution, preventing AURKA

from binding to the immobilized Myc-AIR (C). This results in a decreasing SPR signal, from which the

affinity of PHA-680626 can be derived [3].

Diagram 2: In the SPR assay, PHA-680626 binds AURKA in solution, reducing AURKA binding to the

sensor chip.

Detailed Experimental Protocol

Assay Design and Reagent Preparation

Key Considerations:

Assay Type: Solution competition is suitable as AURKA (the primary target, ~46kDa) is larger than

the small molecule inhibitor PHA-680626 (~500 Da) [3].
Expected Affinity: PHA-680626 has an orthosteric IC₅₀ of 99 nM for AURKA kinase activity [1]. Your

compound concentrations should bracket this value.
Positive Controls: Known conformational disrupting (amphosteric) inhibitors like CD532 or Alisertib

can be used as positive controls for complex disruption [1].

Table 1: Key Reagents for the SPR Competition Assay

Reagent Description Source / Reference

AURKA Recombinant human Aurora-A kinase domain Commercial source (e.g.,

SignalChem, Carna Biosciences)

Myc-AIR Synthetic peptide of N-Myc residues 61-89 Custom peptide synthesis [1]

PHA-
680626

Amphosteric AURKA inhibitor (CAS: 898280-07-
4)

Commercial source (e.g.,
Selleckchem, MedChemExpress)
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Reagent Description Source / Reference

Running
Buffer

HBS-EP+ (10 mM HEPES, 150 mM NaCl, 3 mM
EDTA, 0.05% v/v Surfactant P20, pH 7.4)

Standard SPR buffer

Immobilization of Myc-AIR (Ligand)

Sensor Chip Selection: Use a carboxymethylated dextran chip (e.g., CM5 series S).

Ligand Dilution: Dilute the Myc-AIR peptide in 10 mM sodium acetate buffer, pH 4.0-5.0, to a final
concentration of 20-50 µg/mL.

Immobilization: Activate the chip surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7
minutes. Inject the Myc-AIR solution for a target immobilization level of 5,000-10,000 Response Units

(RUs). Deactivate any remaining active esters with a 7-minute injection of 1 M ethanolamine-HCl, pH
8.5.

Reference Surface: Prepare a reference flow cell by undergoing the activation and deactivation
cycle without injecting the ligand.

Kinetic Titration and Competition Assay

This protocol uses a "kinetic titration" approach, sequentially injecting analyte without regeneration, which is

efficient for surfaces that are difficult to regenerate [4].

Prepare Solutions:

Create a 2-fold or 3-fold serial dilution of PHA-680626 in running buffer, typically spanning a

range from low nM to µM (e.g., 25 nM to 1600 nM).
Prepare a fixed concentration of AURKA. This concentration should be around its (K_D) for

Myc-AIR. If unknown, start with 50-200 nM.

Establish AURKA Binding Baseline:

Inject the fixed concentration of AURKA alone over both the Myc-AIR and reference surfaces at

a flow rate of 30 µL/min for 3-5 minutes. Monitor the association.
Follow with a 5-10 minute dissociation phase in running buffer. This initial run confirms the

binding activity of the AURKA/Myc-AIR interaction. A single, final regeneration with 10 mM
Glycine-HCl, pH 2.0, may be used here to reset the surface.
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Perform Competition Time Course:

Without regenerating the surface, sequentially inject mixtures containing the fixed
concentration of AURKA and increasing concentrations of PHA-680626.

For each injection, use a 3-5 minute association phase followed by a 5-10 minute dissociation
phase.

You should observe a decreasing SPR response (RUs) as the concentration of PHA-680626
increases, indicating successful competition.

Data Analysis and Interpretation

Reference Subtraction: Subtract the sensorgram data from the reference flow cell from the data from

the Myc-AIR surface.

Determine Apparent Affinity ((K_{D,app})): The data from the competition series (Step 3 above) is

fit to a 1:1 binding model with a drifting baseline to account for the lack of regeneration. The analysis

will yield an apparent (K_D) for the AURKA/Myc-AIR interaction in the presence of each

concentration of PHA-680626.

Calculate True (K_D) for PHA-680626: The dependence of the apparent (K_D) on the concentration

of the inhibitor [B] is fit to the following competition equation to derive the true (K_D) of PHA-

680626 for AURKA:

( K_{D,app} = K_D \times (1 + [B] / K_{D,B}) )

Where:

(K_{D,app}) is the measured apparent affinity at each concentration [B].
(K_D) is the true affinity of AURKA for immobilized Myc-AIR (determined from Step 2 or prior

experiments).
(K_{D,B}) is the affinity of PHA-680626 for AURKA, which is the parameter you are solving for

[2] [3].

Table 2: Expected Outcomes for PHA-680626

Smolecule
Technique Innovation & Translatability

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 4 / 7 Tech Support

https://www.smolecule.com/products/s547890?utm_src=pdf-body
https://www.smolecule.com/products/s547890?utm_src=pdf-body
https://www.smolecule.com/products/s547890?utm_src=pdf-body
https://www.smolecule.com/products/s547890?utm_src=pdf-body
https://www.smolecule.com/products/s547890?utm_src=pdf-body
https://www.smolecule.com/products/s547890?utm_src=pdf-body
https://www.smolecule.com/products/s547890?utm_src=pdf-body
https://www.ncbi.nlm.nih.gov/books/NBK569501/
https://nicoyalife.com/blog/competitive-binding-assays-with-spr/
https://www.smolecule.com/products/s547890?utm_src=pdf-body
https://www.smolecule.com/products/s547890?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Assay Parameter
Expected Result for
PHA-680626

Interpretation

SPR
Competition

(K_{D,B}) ~100 nM Confirms direct, high-affinity binding

to AURKA [1].

SPR Direct
Binding

(k_{on}),

(k_{off}), (K_D)

Measurable (k_{off})

(dissociation rate)

Confirms reversible binding and

allows residence time calculation [2].

Cellular PLA Proximity Signal Significant reduction Confirms disruption of AURKA/N-Myc

complex in cells [1].

Western Blot N-Myc Protein

Level

Decrease post-

treatment

Confirms functional consequence: N-

Myc destabilization [1].

Critical Factors for Success

Surface Stability: Ensure the immobilized Myc-AIR surface is stable throughout the entire kinetic

titration series without significant loss of activity.
Concentration of AURKA: Using too high a concentration of AURKA will mask the competition

effect. It is crucial to use a concentration near or below its (K_D) for the immobilized ligand.
Compound Solubility & DMSO: Ensure PHA-680626 is fully soluble in the running buffer. Keep the

concentration of DMSO consistent and low (typically ≤1%) across all samples to avoid buffer artifacts.
Data Consistency: The derived (K_D) for PHA-680626 should be consistent with its biochemical

IC₅₀ value. Significant deviations may suggest issues with the assay setup or the compound's
behavior.

Complementary Cellular Validation Protocol

To confirm that the biochemical disruption observed in SPR translates to a cellular context, perform a

Proximity Ligation Assay (PLA) [1].

Cell Culture: Plate MYCN-amplified neuroblastoma cells (e.g., IMR-32, SK-N-BE(2)) in chamber
slides.

Compound Treatment: Treat cells with PHA-680626 (e.g., 1 µM) or vehicle control (DMSO) for 12-
24 hours.

PLA Procedure:
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Fix cells with 4% PFA, permeabilize with 0.1% Triton X-100.

Block and incubate with primary antibodies against AURKA and N-Myc.
Incubate with PLA probes (secondary antibodies conjugated to complementary DNA strands).

Add ligation and amplification reagents to generate a fluorescent signal only if the two proteins
are in close proximity (<40 nm).

Mount slides and image with a fluorescence microscope.
Expected Outcome: A significant reduction in fluorescent PLA foci in PHA-680626-treated cells

compared to the DMSO control, confirming the disruption of the AURKA/N-Myc complex inside cells.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. PHA-680626 Is an Effective Inhibitor of the Interaction ... [pmc.ncbi.nlm.nih.gov]

2. Analyzing Kinetic Binding Data - Assay Guidance Manual - NCBI [ncbi.nlm.nih.gov]

3. The ABC's of Competitive Binding Assays with SPR [nicoyalife.com]

4. Assay design [sprpages.nl]

To cite this document: Smolecule. [Surface Plasmon Resonance competition assay AURKA N-Myc

PHA-680626]. Smolecule, [2026]. [Online PDF]. Available at:

[https://www.smolecule.com/products/b547890#surface-plasmon-resonance-competition-assay-

aurka-n-myc-pha-680626]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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